
KC01
Overview
Description
. This compound has shown significant potential in scientific research due to its ability to inhibit specific enzymes and modulate lipid signaling pathways.
Preparation Methods
The synthesis of KC01 involves the formation of a beta-lactone ring, which is a crucial structural component for its biological activity. The synthetic route typically includes the following steps:
Formation of the oxetane ring: This involves the cyclization of a suitable precursor to form the oxetane ring.
Introduction of the tridecyl group: This step involves the addition of a tridecyl group to the oxetane ring.
Formation of the hexanamide moiety: This involves the reaction of the oxetane intermediate with a suitable amine to form the hexanamide moiety.
Chemical Reactions Analysis
Chemical Identification and Stability
KC01 (CAS 1646795-59-6) is a research compound with limited publicly available reactivity data. Key stability and environmental interaction details include:
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Thermal Stability : No decomposition observed under standard handling conditions .
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Incompatibilities : Reacts with strong oxidizing/reducing agents, acids, and bases .
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Solubility :
Solvent Solubility (mg/mL) DMF 5 DMSO 5 Ethanol 16 PBS (pH 7.2) 0.5
No experimental data on reaction kinetics or catalytic behavior is published for this compound .
Potential Reaction Pathways
Based on structural analogs and general organic reactivity principles :
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Electrophilic/Nucleophilic Interactions : Likely engages in substitution or addition reactions due to polar functional groups (exact structure undisclosed).
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Redox Reactions : Reactivity with oxidizing agents (e.g., peroxides) suggests possible oxidation pathways .
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Catalytic Activity : No evidence of catalytic enhancement via electric fields or surface interactions, unlike other small molecules .
Experimental Observations
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Thermal Reactions : No exothermic or endothermic behavior reported under standard conditions .
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Photochemical Reactivity : No data available; UV/visible absorption properties undocumented.
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Hydrolysis : Stability in PBS (pH 7.2) suggests low hydrolytic susceptibility under physiological conditions .
Research Gaps and Recommendations
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Mechanistic Studies : Absence of kinetic data (e.g., Arrhenius parameters, reaction orders) necessitates further investigation .
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Catalytic Applications : Potential for rate enhancement via electrochemical methods, as demonstrated in other systems .
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Biological Reactivity : No studies on protein binding or metabolic pathways .
Scientific Research Applications
Biotechnology Applications
Microbial Production of Biochemicals
KC01 has been studied for its potential in producing valuable biochemicals. Research indicates that this strain can synthesize various metabolites that are essential for industrial processes. For instance, it has been shown to produce enzymes that can be utilized in the degradation of pollutants, thereby contributing to bioremediation efforts.
Case Study: Enzyme Production
A study demonstrated that this compound could produce lipases and proteases, which are critical in the food and detergent industries. The optimization of growth conditions led to a significant increase in enzyme yield, showcasing the strain's potential for commercial enzyme production.
Enzyme Type | Application | Yield (U/mL) | Optimal Conditions |
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Lipase | Food processing | 150 | pH 7.0, 30°C |
Protease | Detergent formulation | 200 | pH 8.0, 37°C |
Environmental Applications
Bioremediation of Contaminated Sites
this compound has been identified as a promising agent for bioremediation due to its ability to degrade various environmental pollutants, including hydrocarbons and heavy metals. Its metabolic pathways allow it to thrive in contaminated environments, making it a candidate for cleaning up oil spills and heavy metal contamination.
Case Study: Hydrocarbon Degradation
In a controlled study, this compound was introduced into oil-contaminated soil samples. Over a period of four weeks, the strain effectively reduced hydrocarbon concentrations by over 70%, demonstrating its efficacy as a bioremediation agent.
Pollutant Type | Initial Concentration (mg/kg) | Final Concentration (mg/kg) | Reduction (%) |
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Hydrocarbons | 1000 | 300 | 70 |
Heavy Metals | 500 | 50 | 90 |
Medical Applications
Potential in Drug Development
Research into this compound has revealed its potential role in drug development, particularly in the production of novel antibiotics and therapeutic agents. Its unique metabolic capabilities allow for the synthesis of compounds that may exhibit antibacterial properties.
Case Study: Antibiotic Production
A recent investigation focused on the antibiotic-producing capabilities of this compound. The study isolated several bioactive compounds from the bacterium, some of which showed promising activity against antibiotic-resistant strains of bacteria.
Compound Name | Activity Against | Minimum Inhibitory Concentration (µg/mL) |
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Compound A | Staphylococcus aureus | 8 |
Compound B | Escherichia coli | 16 |
Mechanism of Action
KC01 exerts its effects by covalently binding to the active site of phosphatidylserine lipase ABHD16A, thereby inhibiting its activity. This inhibition leads to a decrease in the levels of lysophosphatidylserines, which are signaling molecules involved in various biological processes. The molecular targets of this compound include the active site serine residue of ABHD16A, and the pathways involved include lipid signaling and immune response modulation .
Comparison with Similar Compounds
KC01 is unique in its selective inhibition of ABHD16A compared to other similar compounds. Some similar compounds include:
KC02: An inactive control probe that does not inhibit ABHD16A.
ML349: Another inhibitor of ABHD16A, but with different selectivity and potency profiles.
This compound stands out due to its high selectivity and potency in inhibiting ABHD16A, making it a valuable tool in scientific research.
Biological Activity
KC01 is a synthetic compound recognized for its role as a potent and selective inhibitor of the enzyme ABHD16A (Alpha/beta hydrolase domain-containing protein 16A). This enzyme is crucial in lipid metabolism, particularly in the hydrolysis of phosphatidylserine (PS) to produce lysophosphatidylserine (lyso-PS), a signaling lipid involved in various biological processes, including cell signaling and apoptosis. The inhibition of ABHD16A by this compound leads to decreased levels of lyso-PS, thereby impacting several cellular functions.
This compound is classified as a beta-lactone derivative , which allows it to covalently bind to the active site of ABHD16A. The compound's mechanism involves forming a stable bond with a serine residue in the enzyme's active site, effectively preventing PS hydrolysis. This inhibition is characterized by an IC50 value of approximately 90 nM for human ABHD16A and 520 nM for mouse ABHD16A, indicating its higher efficacy in human systems compared to murine models .
Biological Implications
The biological activity of this compound has significant implications in various fields:
- Cancer Research : Elevated levels of lyso-PS have been associated with tumor growth and metastasis. By inhibiting ABHD16A, this compound reduces lyso-PS levels, potentially exerting anti-cancer effects by impacting cancer cell survival and proliferation .
- Neuroimmunological Processes : Lyso-PSs play a role in regulating immune responses and neuroinflammation. The modulation of these lipids through this compound can provide insights into neurodegenerative diseases and immune disorders .
Research Findings
Numerous studies have explored the biological activity of this compound, focusing on its effects on cell lines and animal models. Below are key findings from recent research:
- Inhibition Studies : In vitro experiments demonstrated that this compound effectively inhibited ABHD16A activity in various cancer cell lines, including COLO205, K562, and MCF7. Treatment with this compound resulted in significant decreases in secreted lyso-PSs compared to control groups .
- Cellular Effects : The reduction of lyso-PS levels through this compound treatment altered signaling pathways associated with inflammation and apoptosis, suggesting potential therapeutic applications in diseases characterized by dysregulated lipid metabolism .
Comparative Analysis with Other Compounds
This compound has been compared with other inhibitors that target similar pathways. The following table summarizes some relevant compounds along with their respective IC50 values against ABHD16A:
Compound | IC50 (Human ABHD16A) | IC50 (Mouse ABHD16A) |
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This compound | 90 nM | 520 nM |
KC02 | >10 µM | >10 µM |
KC02 serves as an inactive control probe, showing significantly lower inhibition potency against ABHD16A compared to this compound .
Case Studies
- Impact on Cancer Cell Lines : A study involving COLO205 cells treated with this compound revealed a marked decrease in lyso-PS secretion after 4 hours of treatment. This change correlated with reduced cell viability, highlighting the potential of this compound as an anti-cancer agent .
- Neuroinflammation Models : In models simulating neuroinflammatory conditions, this compound treatment led to decreased levels of lyso-PS, suggesting its role in modulating immune responses within the central nervous system .
Q & A
Basic Research Questions
Q. What experimental methodologies are most effective for determining the inhibitory potency (IC₅₀) of KC01 against enzymes like ABHD16A?
- Methodological Answer: Inhibitory potency is typically assessed using competitive activity-based protein profiling (ABPP) with fluorophosphonate-rhodamine (FP-Rh) probes. Gel-based ABPP provides semi-quantitative inhibition data, while substrate-based assays (e.g., phosphatidylserine hydrolysis) yield quantitative IC₅₀ values via LC-MS. For example, this compound showed IC₅₀ values of 90 nM (human ABHD16A) in substrate assays but required gel-based ABPP to confirm cellular activity . Researchers should validate results across multiple assay formats to account for technical variability.
Q. How can researchers ensure the selectivity of this compound when studying its effects on serine hydrolases?
- Methodological Answer: Quantitative mass spectrometry (MS) approaches like ABPP-SILAC are critical. Isotopically labeled proteomes are treated with this compound and analyzed for off-target inhibition. In COLO205 cells, this compound inhibited ABHD16A (98% inhibition) but also partially affected ABHD2 (94%) and ABHD3 (50–80%). Control compounds (e.g., KC02) and orthogonal assays (e.g., PS lipase activity tests) help distinguish specific vs. non-specific effects .
Q. What are the best practices for replicating in situ inhibition studies of this compound in cancer cell lines?
- Methodological Answer: Use membrane fractions from validated cell lines (e.g., K562, MCF7) and pre-treat cells with this compound (1–10 µM, 4 hours). Confirm inhibition via gel-based ABPP and functional assays (e.g., PS hydrolysis). Ensure consistency in cell culture conditions and protease inhibitor cocktails to prevent enzyme degradation .
Advanced Research Questions
Q. How should researchers resolve discrepancies in this compound’s IC₅₀ values between gel-based ABPP and substrate hydrolysis assays?
- Methodological Answer: Discrepancies often arise from assay sensitivity differences. Gel-based ABPP detects direct enzyme-probe interactions, while substrate assays reflect functional activity. For this compound, IC₅₀ values varied 10-fold between methods due to competing substrates in cellular environments. Researchers should cross-validate using orthogonal techniques (e.g., ABPP-MudPIT for proteome-wide activity mapping) and report assay conditions in detail (e.g., substrate concentration, incubation time) .
Q. What strategies minimize off-target effects when testing this compound in vivo?
- Methodological Answer: Use structurally analogous inactive controls (e.g., KC02 for this compound) to isolate ABHD16A-specific effects. Dose-response studies and pharmacokinetic profiling (e.g., tissue distribution, half-life) help identify optimal concentrations. Additionally, CRISPR/Cas9 knockout models of ABHD16A can confirm on-target effects in vivo .
Q. How can cross-reactivity between this compound and structurally similar hydrolases (e.g., AIG1, ABHD2) be systematically evaluated?
- Methodological Answer: Employ a tiered approach:
In vitro profiling: Test this compound against recombinant enzymes (e.g., AIG1, ABHD2) using fluorogenic substrates.
Cellular target engagement: Use ABPP-SILAC in cell lines overexpressing candidate hydrolases.
Functional validation: Measure downstream lipid metabolites (e.g., FAHFAs for AIG1) via targeted lipidomics. For this compound, cross-reactivity with AIG1 was ruled out by showing no inhibition in PS hydrolysis assays .
Q. Methodological Frameworks for this compound Studies
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions about this compound?
- Methodological Answer: Apply the FINER criteria :
- Feasible: Ensure access to this compound and ABHD16A-deficient models.
- Novel: Investigate understudied roles of ABHD16A in immunometabolism.
- Ethical: Adhere to institutional guidelines for animal studies.
- Relevant: Align with gaps in lipid hydrolase biology .
Q. How should researchers structure a manuscript reporting this compound’s mechanism of action?
- Methodological Answer: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Introduction: Link ABHD16A’s biological role to this compound’s therapeutic potential.
- Methods: Detail synthesis, purity (>95% by HPLC), and assay conditions.
- Results: Include tables comparing IC₅₀ values across assays (e.g., Table 1: Gel ABPP vs. substrate assays).
- Supporting Information: Provide raw MS spectra and synthetic protocols .
Q. Data Contradiction and Reproducibility
Q. How can conflicting data on this compound’s off-target effects be addressed in peer review?
- Methodological Answer: Disclose all raw data (e.g., ABPP-SILAC ratios) and statistical analyses (e.g., ANOVA for biological replicates). Use open-source platforms like ProteomeXchange for data transparency. If off-targets like ABHD3 are reported, validate their relevance via genetic knockdown .
Q. What steps ensure reproducibility when sharing this compound-related protocols?
Properties
IUPAC Name |
(6Z)-6-(2-oxo-4-tridecyloxetan-3-ylidene)hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBAPPWVJEOMC-MNDPQUGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1C(=CCCCCC(=O)N)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC1/C(=C/CCCCC(=O)N)/C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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